molecular formula C26H20ClN5O2 B11148407 N-(2-chlorophenyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-(2-chlorophenyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11148407
M. Wt: 469.9 g/mol
InChI Key: BQATWEIOUIDHBI-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex heterocyclic compound. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and significant roles in medicinal chemistry . This compound’s structure includes a pyrimidine ring fused with other heterocyclic systems, making it a subject of interest for various scientific research applications.

Properties

Molecular Formula

C26H20ClN5O2

Molecular Weight

469.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H20ClN5O2/c27-20-10-4-5-11-21(20)29-25(33)18-16-19-24(30-22-12-6-7-14-31(22)26(19)34)32(23(18)28)15-13-17-8-2-1-3-9-17/h1-12,14,16,28H,13,15H2,(H,29,33)

InChI Key

BQATWEIOUIDHBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NC4=CC=CC=C4Cl)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions applied.

Scientific Research Applications

N-(2-chlorophenyl)-2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may inhibit certain enzymes or modulate receptor activities, leading to various biological responses. The pathways involved can include DNA repair mechanisms, signal transduction pathways, and metabolic processes .

Comparison with Similar Compounds

Compared to other pyrimidine derivatives, N-(2-chlorophenyl)-2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide stands out due to its unique structural features and biological activities. Similar compounds include other fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and pyrano[2,3-d]pyrimidines, which also exhibit diverse pharmacological properties .

Biological Activity

N-(2-chlorophenyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H16ClN4O2, with a molecular weight of approximately 396.83 g/mol. Its structure includes multiple functional groups such as an imino group and carbonyl functionalities that contribute to its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC21H16ClN4O2
Molecular Weight396.83 g/mol
Functional GroupsImino, Carbonyl

Synthesis

The synthesis of this compound typically involves multi-step reactions that require careful optimization of conditions such as temperature and pH to enhance yield and purity. The synthesis pathway includes:

  • Formation of the Tricyclic Core : Utilizing cyclization reactions to create the triazatricyclo framework.
  • Introduction of Functional Groups : Incorporating the imino and carbonyl groups through appropriate reagents.
  • Final Modification : Adding the chlorophenyl and phenylethyl moieties.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve the inhibition of cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

Research suggests that this compound has potential anticancer properties due to its ability to inhibit specific signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy using agar diffusion methods against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones compared to standard antibiotics .
  • Anticancer Evaluation :
    • In vitro assays were conducted on cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .
  • Mechanistic Insights :
    • Further research focused on understanding the interactions between the compound and biological targets such as enzymes involved in metabolic pathways related to cancer progression .

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